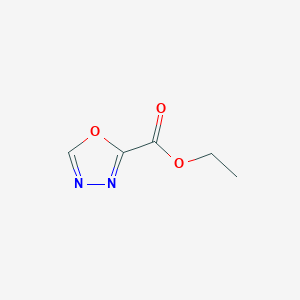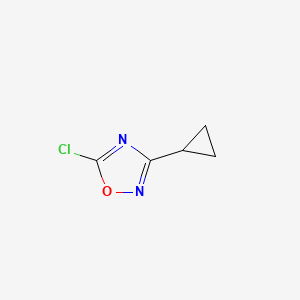
Ethyl 1,3,4-oxadiazole-2-carboxylate
Overview
Description
Ethyl 1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound that contains an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is derived from furan by substituting two methylene groups with two pyridine-type nitrogens. It is one of the isomers of oxadiazole, specifically the 1,3,4-oxadiazole isomer, which is known for its significant chemical and biological properties .
Mechanism of Action
Target of Action
Ethyl 1,3,4-oxadiazole-2-carboxylate, like other 1,3,4-oxadiazole derivatives, has been found to target various enzymes and proteins that contribute to cell proliferation . These targets include enzymes such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase .
Mode of Action
The interaction of this compound with its targets leads to a variety of effects. For instance, by inhibiting the activity of enzymes like thymidylate synthase, HDAC, and topoisomerase II, the compound can disrupt the normal functioning of cells, leading to antiproliferative effects .
Biochemical Pathways
This compound affects several biochemical pathways. Its inhibition of thymidylate synthase, for example, can disrupt DNA synthesis and repair, while its inhibition of HDAC can affect gene expression . These disruptions can lead to downstream effects such as cell cycle arrest and apoptosis .
Pharmacokinetics
1,3,4-oxadiazole derivatives are generally known for their low lipophilicity, which can impact their bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are largely due to its interaction with its targets. By inhibiting key enzymes and disrupting biochemical pathways, the compound can induce cell cycle arrest and apoptosis, leading to its antiproliferative effects .
Biochemical Analysis
Biochemical Properties
The 1,3,4-oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . Ethyl 1,3,4-oxadiazole-2-carboxylate, like other 1,3,4-oxadiazoles, can interact with a variety of enzymes, proteins, and other biomolecules. For instance, many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties
Cellular Effects
For example, they have been shown to have cytotoxic effects on cancer cells . They can also influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is known that 1,3,4-oxadiazole derivatives can exert their effects at the molecular level through various mechanisms. For instance, they can interact with nucleic acids, enzymes, and globular proteins . They can also inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that 1,3,4-oxadiazole derivatives can improve the oxygen balance and release nitrogen gas, which is harmless to the environment, during decomposition .
Dosage Effects in Animal Models
It is known that 1,3,4-oxadiazole derivatives can exhibit significant edema inhibition in animal models .
Metabolic Pathways
It is known that 1,3,4-oxadiazole derivatives can interact with various enzymes and cofactors .
Transport and Distribution
It is known that 1,3,4-oxadiazole derivatives can interact with various transporters and binding proteins .
Subcellular Localization
It is known that 1,3,4-oxadiazole derivatives can interact with various compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 1,3,4-oxadiazole-2-carboxylate can be synthesized through various methods. One common approach involves the cyclization of N,N’-diacylhydrazines in the presence of dehydrating agents. Another method includes the reaction of thiosemicarbazide intermediates with EDC·HCl in DMSO or p-TsCl and triethylamine in N-methyl-2-pyrrolidone, leading to the formation of 2-amino-1,3,4-oxadiazoles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to other oxadiazole derivatives.
Reduction: Formation of reduced oxadiazole compounds.
Substitution: Introduction of different substituents on the oxadiazole ring.
Common Reagents and Conditions: Common reagents used in these reactions include hydrazine hydrate, thiourea, and various oxidizing and reducing agents. Reaction conditions often involve specific solvents and catalysts to facilitate the desired transformations .
Major Products: The major products formed from these reactions include triazolamines, thiadiazoles, and other substituted oxadiazole derivatives .
Scientific Research Applications
Ethyl 1,3,4-oxadiazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and anti-inflammatory agents.
Industry: Utilized in the production of agrochemicals, such as herbicides and fungicides
Comparison with Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with different chemical properties and applications.
1,2,3-Oxadiazole: Less commonly studied but still of interest in heterocyclic chemistry.
1,2,5-Oxadiazole:
Uniqueness: Ethyl 1,3,4-oxadiazole-2-carboxylate stands out due to its broad spectrum of biological activities and its versatility as a synthetic intermediate. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
ethyl 1,3,4-oxadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-2-9-5(8)4-7-6-3-10-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZUBHIKKPLAEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1422660.png)








